Boc-3-iodo-D-Phenylalanine
Overview
Description
Boc-3-iodo-D-Phenylalanine is a chemical compound with the molecular formula C14H18INO4 . It has a molecular weight of 391.21 g/mol . The compound is typically stored at temperatures between 0-8°C . It appears as a white powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
. The canonical SMILES representation is CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O
. Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 113-121°C . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Photoactivatable Analogue for Biological Studies
Boc-3-iodo-D-phenylalanine has been utilized in the creation of a photoactivatable analogue of phenylalanine, specifically for biological research. This analogue, L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, was used to study the mischarging of Escherichia coli tRNAPhe. The research involved intricate chemical reactions and demonstrated the formation of a biologically active misaminoacylated tRNAPhe, highlighting its potential in understanding protein synthesis and function (Baldini et al., 1988).
Native Chemical Ligation
The compound has been employed in native chemical ligation processes. Specifically, erythro-N-Boc-β-mercapto-l-phenylalanine was synthesized to enable native chemical ligation at phenylalanine. This method was utilized in the synthesis of specific peptides, demonstrating the versatility of this compound in peptide synthesis and modification (Crich & Banerjee, 2007).
Radiolabeled Phenylalanine Derivative for Peptide Synthesis
Research has been conducted to prepare phenylalanine derivatives that could be radioiodinated for direct use in peptide synthesis. N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized from N-Boc-p-iodo-L-phenylalanine, showcasing the compound's significance in developing radiolabeled peptides for various scientific applications (Wilbur et al., 1993).
Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics
This compound was used in synthesizing N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and other analogues as conformationally-constrained phosphotyrosyl mimetics. These mimetics are significant in studying cellular signal transduction processes, demonstrating the compound's relevance in cellular biology and biochemistry research (Oishi et al., 2004).
Amino Acid Derivative in Radiation Medicine
4-borono-L-phenylalanine, an amino acid derivative of this compound, has been used in boron neutron capture therapy (BNCT), a radiation medicine technique. It was investigated for its interaction with DNA, providing insights into its potential use in radiation-based therapies for cancer treatment (Perry et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTBEGFNTNOLNZ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673987 | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-66-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-iodo-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-t-Butyloxycarbonyl-D-3-iodophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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